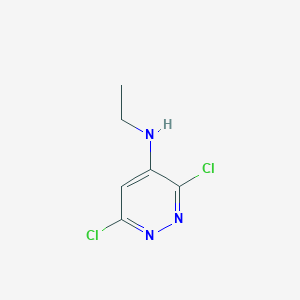

3,6-dichloro-N-ethylpyridazin-4-amine

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Organic Chemistry

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. fiveable.me This arrangement of heteroatoms endows the pyridazine ring with unique physicochemical properties that distinguish it from other azines and make it an attractive scaffold in chemical design. fiveable.menih.gov The pyridazine ring is characterized by weak basicity and a high dipole moment, which facilitates π-π stacking interactions and a robust, dual hydrogen-bonding capacity that can be crucial in molecular recognition and drug-target interactions. nih.gov

In organic synthesis, pyridazine analogues serve as key intermediates for creating more complex fused heterocyclic systems. acs.org Their derivatives have demonstrated a wide array of biological activities, leading to their investigation for potential applications in pharmaceuticals. fiveable.me The versatility of the pyridazine core allows for extensive structural variation through substitution, enabling chemists to fine-tune electronic and steric properties to achieve desired functionalities. blumberginstitute.org Consequently, the pyridazine heterocycle is increasingly recognized as a "privileged structure" in drug discovery, appearing in a growing number of compounds entering clinical trials. nih.govacs.org

Research Context of Dichlorinated Aminopyridazines as Functional Scaffolds

Within the vast family of pyridazine derivatives, dichlorinated aminopyridazines represent a particularly useful class of compounds for chemical synthesis. The precursor, 3,6-dichloropyridazine (B152260), is an important and versatile starting material for producing many medicines and agricultural chemicals. google.comchemicalbook.com It is typically synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) using chlorinating agents like phosphorus oxychloride. google.comchemicalbook.com

The two chlorine atoms on the 3,6-dichloropyridazine scaffold exhibit different reactivities, allowing for selective substitution reactions. This feature makes it an excellent functional scaffold for building more complex molecules. Researchers can introduce various functional groups by displacing one or both chlorine atoms through nucleophilic aromatic substitution (SNAr) reactions. The introduction of an amine group to create an aminopyridazine further enhances the molecular complexity and provides additional reaction sites. This strategic functionalization is a key step in the synthesis of diverse molecular libraries aimed at discovering new bioactive compounds.

Academic Research Focus on 3,6-Dichloro-N-ethylpyridazin-4-amine and its Analogs

While specific academic literature on this compound is not extensively detailed, its structure places it firmly within a class of compounds of significant research interest. Its synthesis would logically proceed from a trichloropyridazine precursor or through amination of a suitably substituted dichloropyridazine. The presence of the N-ethyl group, alongside the two chlorine atoms, provides a molecule with multiple points for further chemical modification.

Research on analogous structures highlights the academic focus in this area. For example, studies on related 3,6-dichloropyridazine derivatives involve their use as intermediates in the preparation of more complex molecules. chemicalbook.comgoogleapis.com The synthesis of analogs such as 3,6-dichloro-4-isopropylpyridazine (B2964682) and 3,6-dichloro-4-methylpyridazine (B106839) has been documented, showcasing methods to introduce alkyl groups onto the pyridazine ring. guidechem.comprepchem.com These compounds, like this compound, serve as versatile building blocks. The chlorine atoms can be selectively displaced by various nucleophiles, and the amino or alkyl groups can be modified, allowing for the systematic development of structure-activity relationships (SAR) in medicinal chemistry research.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 141-30-0 chemicalbook.com |

| 3,6-Dichloro-4-methylpyridazine | C₅H₄Cl₂N₂ | 163.00 | 19064-64-3 |

| 3,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridazin-4-amine | C₈H₈Cl₂F₃N₃O | 290.07 | 1344675-59-7 molaid.com |

Foundational Principles of Pyridazine Ring Systems in Theoretical Studies

Theoretical studies of the pyridazine ring system are crucial for understanding its chemical behavior and for designing new molecules with specific properties. The two adjacent nitrogen atoms are electron-withdrawing, which significantly influences the electron density distribution within the aromatic ring. fiveable.me This electronic feature makes the pyridazine ring less basic than pyridine (B92270) but also affects its reactivity in substitution reactions. fiveable.me

Theoretical models and computational chemistry are employed to predict and explain various properties of pyridazine systems. These include:

Hydrogen-Bonding Capacity : The nitrogen atoms act as hydrogen-bond acceptors, a property that can be quantified through theoretical studies to predict interactions with biological targets. nih.govblumberginstitute.org

Aromaticity : The pyridazine ring is aromatic, but its aromaticity index is lower than that of benzene (B151609), indicating a different degree of electronic stabilization. blumberginstitute.org

Reactivity : Computational models help predict the regioselectivity of reactions, such as nucleophilic or electrophilic substitutions, by calculating charge distributions and frontier molecular orbitals.

Conformational Analysis : For substituted pyridazines, theoretical studies can determine the most stable conformations and the energy barriers for rotation around single bonds, which is vital for understanding how a molecule fits into a receptor site.

Established Strategies for Pyridazine Core Synthesis

The construction of the pyridazine ring system is the foundational step in the synthesis of many of its derivatives. Two primary approaches dominate this field: the cyclization of acyclic precursors and the functionalization of a pre-existing pyridazine scaffold.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine

A classical and widely employed method for constructing the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. This approach offers a straightforward route to a variety of substituted pyridazines. The versatility of this method lies in the availability of a wide range of 1,4-dicarbonyl precursors, which allows for the introduction of substituents at various positions on the resulting pyridazine ring. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

Functionalization Approaches for Pre-formed Pyridazine Scaffolds

Alternatively, a pre-formed pyridazine ring can be chemically modified to introduce desired functional groups. This approach is particularly useful for creating a library of analogs from a common intermediate. Key strategies for functionalizing the pyridazine scaffold include nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and directed ortho-metalation.

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with good leaving groups such as halogens. researchgate.net The chlorine atoms in dichloropyridazines are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions is influenced by the electronic nature of the pyridazine ring and the position of existing substituents. For instance, in the synthesis of aminopyridazines, the reaction of a chloropyridazine with an amine can lead to the displacement of a chlorine atom to form a C-N bond. The specific position of substitution (e.g., C-4) is a critical aspect of the synthesis design.

A plausible route to N-alkylated 4-aminopyridazines involves the use of a precursor such as 3,4,5-trichloropyridazine. Reaction with a primary amine, like ethylamine, can lead to the selective substitution of the chlorine atom at the 4-position. google.com This selectivity is often dictated by the electronic and steric environment of the different chlorine atoms on the pyridazine ring.

| Precursor | Nucleophile | Product | Reference |

| 3,4,5-Trichloropyridazine | Ammonia | 4-Amino-3,5-dichloropyridazine | prepchem.com |

| 3,4,5-Trichloropyridazine | Amine Compound | Dichloropyridazine amine compounds | google.com |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and have been successfully applied to the functionalization of pyridazines. Reactions such as the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds by coupling a halogenated pyridazine with a boronic acid or its ester. This method is highly versatile for introducing aryl, heteroaryl, or alkyl groups onto the pyridazine core. While this is a powerful tool for C-C bond formation, its direct application for the synthesis of the N-ethylamino group in the target molecule is less common than nucleophilic substitution.

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique involves the use of a directing group to guide a metalating agent (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a variety of substituents. While a powerful technique for C-H functionalization, its application for the direct introduction of an amino group at the 4-position of a 3,6-dichloropyridazine would require a suitable directing group and specific amination reagents. A radical-mediated C-H functionalization of 3,6-dichloropyridazine has also been reported, providing another avenue for introducing substituents. nih.govacs.org

Specific Routes for Introducing Chloro and Alkylamino Substituents

The synthesis of this compound specifically requires the presence of two chlorine atoms at positions 3 and 6, and an N-ethylamino group at the 4-position.

A common precursor for many chlorinated pyridazines is 3,6-dichloropyridazine. This starting material can be synthesized from maleic anhydride (B1165640) and hydrazine, followed by chlorination of the resulting pyridazine-3,6-diol with reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). google.com

The introduction of the N-ethylamino group at the 4-position is the key challenge. As suggested by patent literature, a highly plausible route involves the nucleophilic aromatic substitution on a more halogenated precursor. google.com The synthesis of 3,4,6-trichloropyridazine has been reported, which can serve as a key intermediate. google.com

The reaction of 3,4,6-trichloropyridazine with ethylamine would be expected to proceed via nucleophilic aromatic substitution. The regioselectivity of this reaction is crucial. In many heteroaromatic systems, the position of nucleophilic attack is governed by both electronic effects (stabilization of the Meisenheimer intermediate) and steric hindrance. It is anticipated that the C-4 position in 3,4,6-trichloropyridazine would be the most reactive site for nucleophilic attack by an amine, leading to the desired this compound.

| Starting Material | Reagent | Intermediate | Reagent | Final Product |

| Maleic Anhydride | Hydrazine | Pyridazine-3,6-diol | POCl₃ or NCS | 3,6-Dichloropyridazine |

| 3,6-Dichloropyridazine | Further Chlorination | 3,4,6-Trichloropyridazine | Ethylamine | This compound |

Further research into the specific reaction conditions, such as solvent, temperature, and the use of a base, would be necessary to optimize the yield and purity of the final product. The synthesis of related compounds, such as 3,6-dichloro-4-isopropylpyridazine from 3,6-dichloropyridazine, demonstrates that C-4 functionalization of the 3,6-dichloropyridazine core is achievable, in this case via a radical-mediated reaction. guidechem.com

An Examination of Synthetic Routes for this compound and Structurally Related Compounds

This article details established and innovative chemical synthesis methodologies for producing this compound and other substituted pyridazinamines. The discussion focuses on key reaction types, precursor synthesis, and modern energy-efficient techniques.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7Cl2N3 |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

3,6-dichloro-N-ethylpyridazin-4-amine |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H,9,10) |

InChI Key |

UBKVQRPUTVINPX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=NN=C1Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Functional Group Transformations of Pyridazinamines

Mechanistic Investigations of Nucleophilic Aromatic Substitutions on Chlorinated Pyridazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine (B1198779) chemistry, enabling the functionalization of the heterocyclic core. The presence of two chlorine atoms on the pyridazine ring of 3,6-dichloro-N-ethylpyridazin-4-amine, coupled with the ring nitrogen atoms, renders the carbon atoms electrophilic and susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions on such electron-deficient heteroaromatic systems is the addition-elimination mechanism . This two-step process is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring and is stabilized by the electron-withdrawing nitrogen atoms. In the subsequent, typically faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Kinetic studies of SNAr reactions on related chlorinated heteroaromatics have shown that these reactions generally follow second-order kinetics, being first order in both the substrate and the nucleophile. The rate of reaction is significantly influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents are often employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Leaving Group: The facility of the leaving group to depart influences the second step of the mechanism.

Electronic Effects of Substituents: The N-ethylamino group at the 4-position, being an electron-donating group, can modulate the electrophilicity of the C-3 and C-6 positions.

In the case of this compound, nucleophilic attack can potentially occur at either the C-3 or C-6 position. The regioselectivity of the substitution will be dictated by the relative electrophilicity of these two positions, which is influenced by the electronic effect of the N-ethylamino group.

Recent research has also explored the possibility of concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. While the classical stepwise mechanism is more common for highly activated systems like chlorinated pyridazines, the potential for a concerted pathway should not be entirely dismissed, particularly with certain nucleophiles and reaction conditions.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Mechanisms in Pyridazine Systems

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in heterocyclic chemistry, offering a versatile strategy for the derivatization of chlorinated pyridazines.

The Suzuki-Miyaura coupling is a widely employed method for C-C bond formation. The catalytic cycle for the reaction of a chlorinated pyridazine, such as this compound, with an organoboron reagent typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyridazine ring, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Buchwald-Hartwig amination provides a route for the formation of C-N bonds. This reaction follows a similar catalytic cycle to the Suzuki coupling, but in the transmetalation step, an amine is coordinated to the palladium center, typically after deprotonation by a base. Subsequent reductive elimination forms the C-N bond.

For this compound, these cross-coupling reactions can be directed to one or both chlorine atoms, allowing for the synthesis of a wide range of derivatives. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the steric and electronic properties of the phosphine (B1218219) ligands used in the palladium catalyst can influence which of the two C-Cl bonds reacts preferentially.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Pyridazines

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-Cl bond. | Pd(II)-aryl halide complex |

| Transmetalation | Transfer of the organic or amino group from the coupling partner to the Pd(II) center. | Di-organo or organo-amido Pd(II) complex |

| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. | Pd(0) catalyst, coupled product |

Derivatization Reactions of Amine Functionality for Further Chemical Modification

The exocyclic N-ethylamino group in this compound offers a reactive site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation of the secondary amine can be readily achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride or carboxylate). This transformation introduces an amide functionality, which can alter the electronic properties of the molecule and provide a handle for further reactions.

Alkylation of the N-ethylamino group can be accomplished with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The product of this reaction is a tertiary amine. It is important to control the reaction conditions to avoid over-alkylation, which could lead to the formation of a quaternary ammonium (B1175870) salt.

The reactivity of the amine in these derivatization reactions is influenced by the electronic nature of the dichloropyridazine ring. The electron-withdrawing character of the ring can decrease the nucleophilicity of the exocyclic amine compared to a simple alkylamine.

Table 2: Common Derivatization Reactions of the N-Ethylamino Group

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride, Anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Tertiary amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Ring Transformations and Rearrangement Mechanisms in Pyridazine Chemistry

The pyridazine ring, particularly when appropriately substituted, can undergo a variety of ring transformations and rearrangements, leading to the formation of other heterocyclic systems. These reactions often proceed through complex mechanistic pathways involving ring-opening and ring-closing steps.

While specific examples starting from this compound are not extensively documented, related transformations in pyridazine chemistry suggest potential pathways. For instance, reactions of aminopyridazines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as pyrimido[4,5-c]pyridazines. The mechanism of such reactions typically involves an initial nucleophilic attack of the exocyclic amine onto a carbonyl group, followed by intramolecular cyclization and dehydration.

Another potential transformation is the Dimroth rearrangement, which has been observed in various nitrogen-containing heterocycles. This type of rearrangement involves the interchange of an exocyclic nitrogen atom with a ring nitrogen atom. While less common for pyridazines, under specific conditions, such a rearrangement could potentially occur, leading to isomeric structures.

Furthermore, reactions that involve the displacement of the chlorine atoms followed by intramolecular cyclization with a suitably functionalized nucleophile can lead to the formation of various fused pyridazine derivatives. The mechanism of these reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed.

The study of these ring transformations is crucial for expanding the chemical space accessible from pyridazine starting materials and for the discovery of novel heterocyclic scaffolds with interesting biological or material properties.

Advanced Analytical Characterization Techniques for Pyridazinamines

Spectroscopic Methodologies for Elucidating Molecular Structure and Electronic States

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By interacting with electromagnetic radiation, compounds like 3,6-dichloro-N-ethylpyridazin-4-amine yield unique spectral fingerprints that reveal detailed information about their atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution and the solid state. For this compound, ¹H and ¹³C NMR provide definitive evidence of its molecular framework.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The ethyl group attached to the amine would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. A signal for the amine (N-H) proton would also be present, its chemical shift and appearance being sensitive to solvent and concentration. The lone proton on the pyridazine (B1198779) ring is expected to appear as a singlet in the aromatic region of the spectrum. Analysis of a related compound, 3,6-dichloropyridazine (B152260), shows a singlet for the two equivalent ring protons at approximately 7.7 ppm, which serves as a reference for the pyridazine core. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The pyridazine ring is expected to show three signals for its four carbon atoms (two being chemically equivalent in the parent dichloropyridazine). For 3,6-dichloropyridazine, signals for the carbon atoms attached to chlorine appear around 152 ppm, while the carbons bonded to hydrogen are observed near 132 ppm. spectrabase.com The introduction of the N-ethylamino group at the C4 position would significantly alter the chemical shifts of the ring carbons due to its electron-donating nature. Additionally, two signals corresponding to the methylene and methyl carbons of the ethyl group would be visible in the aliphatic region of the spectrum.

Solid-State NMR: While less common for routine analysis, solid-state NMR can provide valuable information about the molecule's conformation and intermolecular interactions in its crystalline form, complementing data from X-ray crystallography.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar pyridazine structures and standard substituent effects.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridazine Ring H | ¹H | ~7.5 - 8.0 | Singlet |

| Amine H | ¹H | Variable (e.g., 5.0 - 6.0) | Broad Singlet |

| Methylene (-CH₂) | ¹H | ~3.3 - 3.6 | Quartet |

| Methyl (-CH₃) | ¹H | ~1.2 - 1.4 | Triplet |

| Pyridazine Ring C-Cl | ¹³C | ~150 - 155 | Singlet |

| Pyridazine Ring C-N | ¹³C | ~140 - 148 | Singlet |

| Pyridazine Ring C-H | ¹³C | ~128 - 135 | Singlet |

| Methylene (-CH₂) | ¹³C | ~40 - 45 | Singlet |

| Methyl (-CH₃) | ¹³C | ~14 - 16 | Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion (M⁺) peak for this compound would be expected at a mass-to-charge ratio corresponding to its molecular weight (C₆H₇Cl₂N₃, MW = 191.04 g/mol ). A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will display a characteristic pattern for a molecule containing two chlorine atoms, with relative peak intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively. The fragmentation pattern would likely involve the loss of the ethyl group, chlorine atoms, and cleavage of the pyridazine ring. For the parent compound 3,6-dichloropyridazine, the molecular ion is observed at m/z 148. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of this compound and identifying any impurities or degradation products. nih.govnih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates the protonated molecular ion, [M+H]⁺, which would be observed at m/z 192 for this compound, again with the characteristic dichlorinated isotopic pattern. researchgate.net

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₆H₈Cl₂N₃]⁺ | 192/194/196 | Protonated molecular ion (ESI) |

| [M]⁺˙ | [C₆H₇Cl₂N₃]⁺˙ | 191/193/195 | Molecular ion (EI) |

| [M-C₂H₅]⁺ | [C₄H₃Cl₂N₃]⁺ | 162/164/166 | Loss of the ethyl group |

| [M-Cl]⁺ | [C₆H₇ClN₃]⁺ | 156/158 | Loss of a chlorine atom |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a functional group fingerprint.

For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. Aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the pyridazine ring would be observed just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain C=N and C=C stretching vibrations of the pyridazine ring, as well as N-H bending vibrations. The strong C-Cl stretching modes are typically found in the lower frequency region, around 600-800 cm⁻¹. The IR spectrum for the related 3,6-dichloropyridazine shows absorptions corresponding to the ring vibrations and C-Cl bonds. nist.gov

Table 3: Predicted Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridazine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 |

| C=N / C=C Stretch | Pyridazine Ring | 1400 - 1600 |

| N-H Bend | Secondary Amine | 1550 - 1650 |

| C-Cl Stretch | Chloro-substituent | 600 - 800 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule. The pyridazine ring system is a chromophore that is expected to exhibit π → π* and n → π* electronic transitions. The addition of the N-ethylamino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 3,6-dichloropyridazine due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The solvent can also influence the position of these absorption bands.

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique can determine precise bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would confirm the planarity of the pyridazine ring and the geometry of the N-ethylamino substituent. mdpi.com Furthermore, it would reveal the packing of molecules in the crystal lattice, which is often governed by intermolecular hydrogen bonds. It is highly probable that the amine proton and the pyridazine ring nitrogen atoms would engage in N-H···N hydrogen bonding, potentially forming dimers or extended chains, a common motif in related amino-chloropyridine structures. nih.govnih.govmdpi.com

Table 4: Hypothetical Crystal Data Parameters for this compound Based on data from analogous structures like 3,5-Dichloro-6-methylpyridin-2-amine. nih.gov

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~4.0 |

| c (Å) | ~15.0 |

| β (°) | ~105 |

| V (ų) | ~720 |

| Z | 4 |

Advanced Chromatographic Techniques for Separation Science and Purity Assessment

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for the separation, quantification, and purity assessment of pharmaceutical compounds and synthetic intermediates like this compound.

These methods are crucial for separating the target compound from starting materials, by-products, and degradation products. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate), is the most common approach for analyzing such amine-containing heterocyclic compounds. lcms.cz The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is assessed by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram. The high resolution offered by modern UHPLC systems allows for rapid and efficient separations, significantly improving sample throughput. lcms.cz When coupled with a detector like a mass spectrometer (LC-MS), chromatography not only separates the components of a mixture but also provides mass information for unequivocal identification.

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridazinamine compounds due to its versatility in handling polar, non-volatile, and thermally sensitive molecules. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The presence of the ethyl group and the dichlorinated pyridazine ring in this compound provides sufficient hydrophobicity for retention on a C18 column. However, the polar amine group and nitrogen atoms in the pyridazine ring can lead to undesirable peak tailing due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. To mitigate this, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to suppress silanol activity and ensure sharp, symmetrical peaks.

Detection is typically achieved using a UV-Vis detector, as the pyridazine ring system is a chromophore that absorbs UV light. The selection of an appropriate wavelength is critical for achieving high sensitivity. Mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics, has also emerged as a powerful tool for analyzing polar nitrogen-containing heterocycles, offering alternative selectivity. researchgate.net

| Parameter | Condition | Purpose |

| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Reversed-phase separation |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution for optimal separation |

| Gradient | Start at 30% B, increase to 80% B over 15 min | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Column Temp. | 30 °C | Ensures reproducible retention times |

| Injection Vol. | 10 µL | Standard injection volume |

| Detector | Diode Array Detector (DAD) | UV-Vis spectral analysis and quantification |

| Detection λ | ~254 nm | Typical wavelength for aromatic heterocycles |

Gas Chromatography (GC) for Volatile Pyridazine Derivatives

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. research-solution.com For pyridazine derivatives, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). The suitability of GC for this compound depends on its volatility and thermal stability. While many pyridazine compounds are sufficiently volatile for GC analysis, the presence of the polar N-H group in the secondary amine can cause issues such as peak tailing and adsorption onto the column or injector liner. research-solution.com

To analyze such compounds, a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is typically used. The oven temperature program is optimized to ensure adequate separation from matrix components and impurities without causing thermal degradation of the analyte. The injector temperature must be carefully controlled to ensure complete volatilization without decomposition.

When coupled with a mass spectrometer, GC-MS provides definitive identification based on the compound's mass spectrum and retention time. The fragmentation pattern can offer valuable structural information. For chlorinated compounds like this compound, an Electron Capture Detector (ECD) could also be used, which offers high sensitivity for halogenated molecules.

| Parameter | Condition | Purpose |

| Instrument | Agilent 8890 GC with 5977B MS or similar | High-resolution separation and detection |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | General purpose, low-polarity column |

| Carrier Gas | Helium | Inert carrier gas for GC-MS |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency |

| Inlet Temp. | 250 °C | Ensures complete vaporization |

| Injection Mode | Splitless | For trace-level analysis |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Separates components based on boiling points |

| MS Source Temp. | 230 °C | Standard ion source temperature |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating mass spectra |

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. researchgate.net For a compound like this compound, derivatization primarily targets the active hydrogen on the secondary amine. This can significantly enhance both HPLC and GC analysis.

For HPLC Analysis: The main goal of derivatization for HPLC is to attach a chromophore or a fluorophore to the analyte, thereby increasing its detectability with UV-Vis or fluorescence detectors. libretexts.org Since the N-ethylpyridazinamine already contains a UV-active ring, derivatization is most beneficial for fluorescence detection, which offers superior sensitivity and selectivity. Pre-column derivatization is the most common approach. thermofisher.com Reagents like Dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to produce highly fluorescent derivatives. thermofisher.commdpi.com This allows for quantification at much lower concentrations than is possible with UV detection alone.

For GC Analysis: In the context of GC, derivatization is used to increase analyte volatility and thermal stability, as well as to improve peak shape by reducing interactions with the chromatographic system. research-solution.com The polar N-H group is the primary target.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This blocks hydrogen bonding, reduces polarity, and increases volatility. scienceopen.com

Acylation: This process involves introducing an acyl group using reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting amide is more volatile and less prone to adsorption than the parent amine. gcms.cz

By converting the polar amine into a less polar, more stable derivative, these strategies overcome common GC issues like poor peak shape and low recovery, leading to more accurate and reliable quantitative results. youtube.com

| Technique | Derivatization Reagent | Target Group | Advantage |

| HPLC | Dansyl chloride (DNS-Cl) | Secondary Amine | Forms highly fluorescent derivative for FLD detection. libretexts.org |

| HPLC | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Creates a stable, fluorescent product; enhances UV and FLD response. thermofisher.com |

| GC | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Silylation increases volatility and thermal stability, improves peak shape. scienceopen.com |

| GC | Trifluoroacetic anhydride (TFAA) | Secondary Amine | Acylation reduces polarity and adsorption, leading to better chromatography. gcms.cz |

Computational and Theoretical Studies of 3,6 Dichloro N Ethylpyridazin 4 Amine and Pyridazinamine Scaffolds

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemical calculations offer a detailed view of the electronic and structural properties of molecules at the atomic level. These methods are essential for predicting molecular behavior and characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scielo.org.coresearchgate.net It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. scielo.org.coresearchgate.net For pyridazinamine derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgdntb.gov.ua

These calculations can reveal how substituent groups, such as the chloro and ethylamino groups in 3,6-dichloro-N-ethylpyridazin-4-amine, influence the geometry of the pyridazine (B1198779) ring. scholarsresearchlibrary.com For instance, a theoretical analysis of similar chlorinated pyridine (B92270) compounds showed that the planarity of the ring and its substituents could be confirmed through dihedral angle calculations. scholarsresearchlibrary.com Conformational analysis, also performed using DFT, helps identify the most stable conformers of flexible molecules by exploring the potential energy surface as a function of bond rotations.

| Parameter | Description | Typical Application in Pyridazinamines |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | Determining bond lengths and angles of the pyridazine ring and its substituents. |

| Electronic Structure | Describing the distribution of electrons in the molecule. | Analyzing charge distribution and identifying reactive sites. |

| Conformational Analysis | Identifying stable three-dimensional shapes of a molecule. | Understanding the spatial arrangement of the ethyl group relative to the pyridazine ring. |

Ab Initio Methods for Fundamental Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), provide fundamental insights into molecular properties. While computationally more demanding than DFT, they are valuable for obtaining accurate wave functions and energies. For pyridazine, experimental data on properties like ionization energy and electron affinity are available, which can be compared with values derived from ab initio calculations to validate the computational models. nist.gov These methods are crucial for accurately predicting properties that are sensitive to electron correlation effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com

For pyridazinamine scaffolds, FMO analysis helps to understand their electronic transitions and reactivity. mdpi.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. scispace.com DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. dntb.gov.uamdpi.com This analysis is critical for predicting how a molecule will interact with other chemical species. researchgate.net

| Orbital | Description | Significance for Pyridazinamines |

| HOMO | The outermost orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO | The innermost orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity, stability, and electronic transitions. mdpi.com |

Dipolar Moment and Molecular Hyperpolarizability Calculations for Optical Properties

Molecular hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. mdpi.com Molecules with large hyperpolarizabilities are of interest for applications in optical materials. mdpi.com Quantum chemical calculations can be used to compute the first hyperpolarizability (β), providing insights into the NLO properties of pyridazinamine derivatives. mdpi.com These calculations often involve analyzing the charge transfer characteristics within the molecule, as significant charge transfer can lead to enhanced NLO responses. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. nih.gov For flexible molecules like this compound, MD can provide a detailed picture of the rotational freedom of the ethyl group and its interactions with the rest of the molecule and its environment.

MD simulations are also invaluable for studying intermolecular interactions, such as how pyridazinamine derivatives might interact with other molecules or biological targets. nih.gov These simulations can help to understand the stability of molecular complexes and the role of non-covalent interactions, such as hydrogen bonds and van der Waals forces, in these associations. mdpi.commdpi.com

| Simulation Aspect | Description | Relevance to Pyridazinamines |

| Conformational Landscapes | The range of possible 3D structures a molecule can adopt. | Understanding the flexibility of the N-ethyl group and its preferred orientations. |

| Intermolecular Interactions | The forces between molecules. | Predicting how pyridazinamine derivatives might bind to other molecules or aggregate. |

| System Stability | How the structure and interactions of a system evolve over time. | Assessing the stability of potential complexes involving pyridazinamine scaffolds. mdpi.com |

Theoretical Investigations of Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions such as hydrogen bonds and halogen bonds play a crucial role in determining the supramolecular architecture and molecular recognition processes of chemical compounds. Theoretical studies are instrumental in characterizing the strength, directionality, and nature of these interactions.

Hydrogen Bonding:

In the context of pyridazinamine scaffolds, the nitrogen atoms of the pyridazine ring and the amino group are potential hydrogen bond acceptors and donors, respectively. Computational studies on related aminopyridine derivatives have demonstrated the formation of strong N—H⋯N intermolecular hydrogen bonds, which can lead to the formation of supramolecular chains. nih.gov For this compound, density functional theory (DFT) calculations can be employed to model and quantify the hydrogen bonding capabilities. These calculations can predict the geometry of hydrogen-bonded dimers or larger aggregates and determine the interaction energies. Natural Bond Orbital (NBO) analysis is a common computational technique used to understand the charge transfer and orbital interactions that contribute to the stability of hydrogen bonds.

Halogen Bonding:

The chlorine substituents on the pyridazine ring of this compound introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. Theoretical investigations into dihalopyridine compounds have shown that halogens can participate in various types of halogen bonds, including C−X⋯A (where X is the halogen and A is a halogen anion) and C−X⋯X'−C interactions. researchgate.netnih.gov The strength of these interactions is influenced by the nature of the halogen and the electronic environment of the molecule. researchgate.netnih.gov

Computational studies on dichlorine-pyridine N-oxide complexes have further elucidated the nature of Cl⋯O halogen bonds, demonstrating that even electronegative chlorine can form strong, directional interactions. nih.govrsc.org For this compound, theoretical calculations can map the molecular electrostatic potential (MEP) to identify the electropositive region on the chlorine atoms (the σ-hole) that is responsible for halogen bonding. Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool to analyze the electron density topology and characterize the nature of these weak interactions. ju.edu.jo

Below is a representative table of calculated intermolecular interaction energies for different types of non-covalent bonds that could be relevant for the title compound, based on studies of similar molecular systems.

| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kJ/mol) |

| Hydrogen Bond | N-H | N | -20 to -40 |

| Halogen Bond | C-Cl | O | -15 to -30 |

| Halogen Bond | C-Cl | N | -10 to -25 |

| Halogen Bond | C-Cl | Cl | -5 to -15 |

Potential Energy Surface Mapping and Photochemical Reactivity Studies

Potential Energy Surface Mapping:

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. sydney.edu.au Mapping the PES is crucial for understanding reaction mechanisms, conformational preferences, and vibrational properties. For this compound, computational methods can be used to explore the PES associated with rotations around single bonds, such as the C-N bond connecting the ethyl group to the pyridazine ring. This allows for the identification of stable conformers and the energy barriers between them. researchgate.net Ab initio and DFT methods are commonly used to calculate the energies of different molecular geometries, which are then used to construct the PES. sydney.edu.au These surfaces are essential for running molecular dynamics simulations to study the dynamic behavior of the molecule. queensu.ca

Photochemical Reactivity Studies:

The interaction of molecules with light can lead to photochemical reactions, including degradation. tbzmed.ac.irtbzmed.ac.ir Understanding the photochemical reactivity of a compound is important, especially for applications where it might be exposed to light. Theoretical studies can predict the electronic absorption spectra of molecules by calculating the energies of excited states. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. researchgate.net

Structure-Activity/Property Relationship (SAR/QSPR/QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. springernature.com These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity. For pyridazinamine scaffolds, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as vasorelaxant properties. nih.gov

The development of a QSAR model for a series of analogs of this compound would involve the following steps:

Data Collection: A dataset of compounds with measured biological activity is required.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and lipophilic properties, are calculated for each compound using computational software.

Model Building: Statistical techniques such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A study on 6-arylquinazolin-4-amines as kinase inhibitors successfully developed 3D-QSAR models with high predictive ability, demonstrating the utility of this approach for understanding structure-activity correlations. nih.gov Similarly, QSAR analysis of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives has provided insights into their toxic effects. researchgate.net

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of pyridazinamine derivatives and their typical range of values.

| Descriptor | Description | Typical Value Range |

| LogP | Octanol-water partition coefficient | -1 to 5 |

| Dipole Moment | Measure of molecular polarity | 1 to 10 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10 to -5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2 to 1 eV |

| Molecular Weight | Mass of the molecule | 150 to 500 g/mol |

Electronic-Topological Method (ETM) and Neural Network (NN) Applications in SAR Elucidation

Electronic-Topological Method (ETM):

The Electronic-Topological Method (ETM) is a 3D-QSAR approach that describes a molecule by a set of atomic and electronic parameters. It aims to identify the molecular fragments responsible for a specific biological activity by considering both the electronic and topological characteristics of the atoms. The ETM has been successfully applied to study the structure-activity relationships of various classes of compounds.

Neural Network (NN) Applications:

Artificial Neural Networks (ANNs) are powerful machine learning algorithms that can be used to model complex, non-linear relationships between molecular descriptors and biological activity. springernature.comspringernature.com In QSAR studies, ANNs can often provide more accurate predictive models compared to traditional linear methods, especially when the underlying relationship is complex. researchgate.net The application of ANNs in QSAR has been reviewed, highlighting their utility in building robust predictive models. researchgate.net

Identification of Pharmacophores and Antipharmacophores from Theoretical Data

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. Conversely, an antipharmacophore represents the structural features that are detrimental to the desired activity.

Computational methods are widely used to develop pharmacophore models based on a set of active compounds. nih.gov These models can then be used to screen large databases of compounds to identify new potential hits. For pyridazinamine scaffolds, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The identification of such a model for analogs of this compound would provide a valuable tool for designing new compounds with improved activity.

Rational Design Principles for Modulating Molecular Interactions based on Computational Insights

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions involved in binding. patsnap.comopenmedicinalchemistryjournal.comnih.govresearchgate.net Computational methods are at the heart of this process.

Insights gained from the theoretical studies described above can be used to guide the rational design of new pyridazinamine derivatives with enhanced properties. For example:

Modulating Hydrogen and Halogen Bonding: Understanding the preferred geometries and energies of hydrogen and halogen bonds can inform the design of molecules with optimized interactions with a target receptor.

Optimizing Physicochemical Properties: QSAR models can predict how modifications to the chemical structure will affect properties like solubility and membrane permeability.

Pharmacophore-Guided Design: A validated pharmacophore model can be used as a template to design new molecules that retain the essential features for activity while having improved properties.

By integrating these computational approaches, it is possible to accelerate the discovery and development of new molecules with desired biological activities.

Advanced Research Applications of 3,6 Dichloro N Ethylpyridazin 4 Amine and Pyridazine Scaffolds

Role as Versatile Synthetic Intermediates in Organic Synthesis

The structural features of 3,6-dichloro-N-ethylpyridazin-4-amine and related pyridazine (B1198779) scaffolds render them highly effective as intermediates in the synthesis of more complex molecules. The presence of reactive chlorine atoms and a nucleophilic amine group allows for a wide range of chemical transformations.

Pyridazine derivatives are fundamental building blocks for the construction of a diverse array of nitrogen-containing heterocyclic compounds. nih.govu-szeged.hu The inherent reactivity of compounds like 3,6-dichloropyridazine (B152260) allows for sequential and regioselective substitution reactions, leading to the formation of fused heterocyclic systems. For instance, 3,6-dichloropyridazine can be functionalized through radical-mediated C-H functionalization to create alkoxy pyridazines, which can then undergo cyclization to form tetrahydropyridopyridazines. nih.gov This approach provides efficient access to complex molecular architectures with multiple functional handles.

The pyridazine framework is integral to the synthesis of various fused heterocycles, such as imidazo[1,2-b]pyridazines. These fused systems are of significant interest due to their biological activities. researchgate.net The synthesis often involves the reaction of a substituted pyridazine with a suitable partner to construct the fused imidazole (B134444) ring. For example, 3,6-dichloropyridazine can react with 2-hydroxyethylamines, followed by an imidazole ring formation under Swern oxidative conditions. researchgate.net

The dichlorinated nature of many pyridazine intermediates, such as 3,6-dichloropyridazine, makes them ideal precursors for creating large chemical libraries. researchgate.net The two chlorine atoms can be selectively replaced by different nucleophiles in a stepwise manner, allowing for the introduction of diverse functional groups and the generation of a wide range of analogs from a single starting material. This strategy is highly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

For example, metalation of 3,6-dichloropyridazine followed by reactions with various electrophiles can introduce a wide range of substituents onto the pyridazine ring. researchgate.net This versatility allows for the systematic modification of the electronic and steric properties of the molecule, enabling the exploration of a broad chemical space.

Applications in Materials Science and Optoelectronics Research

The unique electronic characteristics of the pyridazine ring, stemming from the presence of two adjacent nitrogen atoms, make it an attractive component in the design of advanced materials for optoelectronic applications. researchgate.netrsc.org Pyridazine-based materials have shown promise in various areas, including non-linear optics, organic light-emitting diodes (OLEDs), and photovoltaic systems.

Pyridazine derivatives have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net The incorporation of pyridazine into push-pull π-conjugated systems, where it can act as an electron-accepting moiety, can enhance the second-order molecular NLO response. uminho.pt Theoretical studies have shown that the structural modifications of push-pull pyridazines significantly influence their NLO properties. uminho.pt

While several pyridazine derivatives have been identified as efficient two-photon absorption (TPA) fluorophores, studies on their second harmonic generation (SHG) properties are more limited. researchgate.net Research has explored Λ-shaped pyrazine (B50134) derivatives, which are structurally related to pyridazines, for their second-order NLO responses. upce.cz The strategic placement of donor and acceptor groups on the heterocyclic ring is key to maximizing the hyperpolarizability. Furthermore, some BODIPY (boron-dipyrromethene) derivatives have demonstrated strong two-photon absorption in the near-infrared region, highlighting the potential of nitrogen-containing heterocycles in this field. nih.govacs.org

Table 1: Two-Photon Absorption (TPA) Properties of Selected Compounds

| Compound | Excitation Wavelength (nm) | TPA Cross-Section (GM) |

| BODIPY Derivative 1 | 800 | 74 |

| BODIPY Derivative 2 | 800 | 81 |

| ZL-61 | 800 | 8321 |

| ZL-22 | 800 | 1864 |

Data sourced from multiple studies on BODIPY and related derivatives. nih.govnih.gov

Pyridazine-based materials have emerged as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. rsc.org In OLEDs, pyridazine derivatives can function as host materials for phosphorescent emitters or as the emitters themselves. frontiersin.orgmdpi.com For instance, symmetric tetradentate platinum(II) complexes with pyridazine ligands have been synthesized and shown to exhibit efficient orange emission with narrow full widths at half maximum, which is desirable for display applications. rsc.org

In the realm of photovoltaics, pyridazine derivatives are being explored as components of dye-sensitized solar cells (DSSCs) and polymer solar cells. africaresearchconnects.commdpi.com The electron-deficient nature of the pyridazine ring makes it a suitable acceptor unit in donor-π-acceptor (D-π-A) dyes for DSSCs. scholarsresearchlibrary.com Theoretical studies have shown that the electronic and optical properties of pyridazine derivatives can be tuned to optimize their performance in photovoltaic applications. africaresearchconnects.com Similarly, pyrazine-fused isoindigo has been developed as a novel electron acceptor for polymer solar cells, achieving high open-circuit voltage. rsc.org

Table 2: Performance of Selected Pyridazine-Based OLEDs

| Emitter | Doping Concentration | Maximum External Quantum Efficiency (EQEmax) |

| dPXZMePydz | 15 wt% | > 5.8% |

| Pt-DPM based OLED | - | 9.67% |

| Pt-DPT based OLED | - | 16.94% |

Data compiled from studies on pyridazine-based emitters. frontiersin.orgrsc.org

The luminescence properties of pyridazine derivatives also make them suitable for applications in chemiluminescence and as optical sensors. Imidazo[1,2-a]pyrazin-3-one luciferins, which contain a pyridazine-related scaffold, are essential tools in bioluminescence-based investigations. researchgate.net The development of luminescent materials often relies on intramolecular charge transfer (ICT), and the electron-withdrawing nature of the pyrazine and quinoxaline (B1680401) rings (related to pyridazine) makes them effective electron-attracting components in π-conjugated structures. researchgate.net

Pyridine-based fluorescent probes have been successfully employed as optical sensors for detecting benzene (B151609) and fuel adulteration in gasoline. mdpi.com These sensors operate based on the fluorescence quenching mechanism upon interaction with the analyte. Similarly, other pyridine (B92270) derivatives have been developed as fluorescent sensors for the rapid detection of toxic heavy metal ions in aqueous solutions. mdpi.com

Molecular Switches and Photochromic Systems

The development of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli like light, is a dynamic area of research. researchgate.net Pyridazine derivatives and related nitrogen heterocycles are being investigated for their potential role in such photochromic systems. The core principle of photochromism involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. mdpi.com

While diarylethenes, azobenzenes, and spiropyrans are common classes of molecular switches, the integration of heterocyclic units like pyridazine can modulate their electronic and optical properties. researchgate.netnih.gov For instance, photochemical studies on azido-pyrazolo[3,4-c]pyridazine have demonstrated that irradiation can lead to a nitrene intermediate, which subsequently undergoes ring-opening to form substituted pyridazine derivatives. researchgate.net This reactivity highlights the potential for light-induced structural transformations in pyridazine-containing systems.

Research on photoswitchable molecules has shown that incorporating pyridyl groups can create systems responsive to multiple stimuli. A diarylethene switch containing pyridyl units, for example, demonstrated reversible regulation of its fluorescence and photochromism through alternating UV/visible light irradiation and the addition of protons or zinc ions, creating a multi-input/multi-output logic switch. bohrium.com These findings suggest that the electron-withdrawing nature and coordination capabilities of the pyridazine nucleus could be harnessed to design novel photochromic materials and molecular machines. bohrium.comnih.gov

Research Insights in Agrochemical Science

Pyridazine and its derivatives, particularly pyridazinones, have attracted significant attention from agrochemical researchers due to their broad spectrum of biological activities, including herbicidal, insecticidal, and plant growth-regulating effects. researchgate.netresearchgate.netsarpublication.com

Certain pyridazine derivatives have been shown to act as plant growth regulators. researchgate.net Mechanistic studies aim to understand how these compounds influence plant physiology at a molecular level. Research on common bean (Phaseolus vulgaris L.) plants treated with specific pyridazine derivatives revealed significant effects on germination, morphogenesis, and biochemical pathways. researchgate.net

In one study, plants treated with pyridazine compounds exhibited the highest content of lignans, which are crucial phytochemicals involved in plant defense and development. researchgate.net The research also monitored the activity of peroxidase, an enzyme involved in numerous processes including lignification and hormone metabolism. researchgate.net Such studies indicate that pyridazine derivatives can modulate key enzymatic activities and metabolic pathways within the plant, leading to observable changes in growth and development. The structural versatility of the pyridazine ring allows for fine-tuning of these biological activities. researchgate.net

The control of snail populations, particularly those that act as intermediate hosts for parasites like Schistosoma mansoni, is a critical public health goal. nih.gov Pyridazine derivatives are among the heterocyclic compounds that have been investigated for their molluscicidal properties. researchgate.netnih.gov Biochemical investigations seek to elucidate the mechanisms by which these compounds exert their toxic effects on snails.

Studies on nicotinonitrile and pyridylphenylurea derivatives, which share structural similarities with pyridazine-based compounds, have provided insights into potential mechanisms of action. nih.govmdpi.com Research on the invasive snail Biomphalaria straminea revealed that potent pyridylphenylurea molluscicides significantly impacted the activity of several vital enzymes. nih.gov

| Enzyme | Effect of Pyridylphenylurea Treatment |

| Alkaline Phosphatase (ALP) | Activity Influenced |

| Acid Phosphatase (ACP) | Activity Influenced |

| Acetylcholinesterase (AChE) | Activity Influenced |

| Nitric Oxide Synthase (NOS) | Activity Influenced |

| Superoxide Dismutase (SOD) | Activity Influenced |

Similarly, biochemical analysis of snails treated with nicotinonitrile derivatives showed a significant reduction in the levels of acetylcholinesterase (AChE) and total soluble protein (TSP), coupled with an increase in the concentration of transaminases like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). mdpi.com Histopathological examination of the digestive glands of these snails revealed vacuolization, indicating severe cellular damage and loss of function. mdpi.com These studies suggest that pyridazine-based molluscicides may act by disrupting neurotransmission (via AChE inhibition) and causing metabolic and cellular damage. nih.govmdpi.com

Applications in Catalysis and Supramolecular Chemistry Research

The unique electronic properties of the pyridazine ring, stemming from its adjacent nitrogen atoms, make it a valuable component in the design of ligands for catalysis and in the construction of complex supramolecular architectures. nih.govrjptonline.org

Pyridazine and related diazine scaffolds are increasingly used to construct ligands for transition metal catalysts. nih.govresearchgate.net These ligands can stabilize metal centers and actively participate in catalytic cycles through metal-ligand cooperation. nih.gov Pyrazine-based pincer ligands, for example, have been successfully employed in iron-mediated CO₂ hydrogenation, demonstrating slightly higher turnover numbers compared to their pyridine analogues. acs.org

In the field of olefin polymerization, iron(II) complexes bearing tridentate pyrazine-bis(imino) ligands have been synthesized and evaluated as ethylene (B1197577) polymerization catalysts. doi.org While these complexes displayed lower catalytic activity than the corresponding pyridine-based systems, the study demonstrated that the electronic properties of the central heterocyclic ring are a critical factor in catalyst performance. doi.org

For heterogeneous catalysis, strategies have been developed to immobilize pyridyl-containing catalysts on solid supports like silica (B1680970). mdpi.com This involves functionalizing the ligand scaffold to allow for covalent anchoring, thereby combining the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. mdpi.com

| Catalyst Type | Ligand Scaffold | Application | Reference |

| Homogeneous | Pyrazine-bis(imino) Iron(II) | Ethylene Polymerization | doi.org |

| Homogeneous | Pyrazine-based PNP Pincer | CO₂ Hydrogenation | acs.org |

| Heterogeneous | Immobilized Bis(imino)pyridyl Iron | Olefin Polymerization | mdpi.com |

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. The pyridazine ring is an excellent building block for supramolecular assembly due to its distinct properties. nih.gov It has a high dipole moment and a robust, dual hydrogen-bonding capacity, which can be critical in directing drug-target interactions and forming well-defined supramolecular structures. nih.govnih.gov

The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors is a key feature in molecular recognition. nih.gov This allows pyridazine-containing molecules to engage with target proteins or other molecules through specific, directional interactions. researchgate.net For example, studies on the recognition of pyrazine N,N'-dioxide by calix doi.orgpyrrole-based receptors revealed a complex binding mode involving N–H⋯O hydrogen bonding, C–H⋯π interactions, and donor-acceptor π–π interactions. rsc.org

Furthermore, research on the co-crystallization of amino-chloropyridine derivatives with organic acids has demonstrated the formation of intricate supramolecular assemblies. mdpi.com These structures are stabilized by a network of non-covalent interactions, including strong O-H---N hydrogen bonds that hold the molecular components together in the solid state. mdpi.com These studies underscore the fundamental role of the pyridazine and related azine rings in guiding the principles of molecular recognition and supramolecular self-assembly. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for 3,6 Dichloro N Ethylpyridazin 4 Amine

Development of Novel Green and Sustainable Synthetic Routes for Chlorinated Pyridazinamines

The synthesis of pyridazine (B1198779) derivatives has traditionally relied on methods that are often not environmentally friendly. nih.gov Future research must prioritize the development of green and sustainable synthetic pathways for 3,6-dichloro-N-ethylpyridazin-4-amine and related compounds. This includes the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reactions, increase yields, and reduce the use of solvents in the synthesis of other pyridazine derivatives. nih.govresearchgate.net

Another promising avenue is the development of metal-free catalytic systems. organic-chemistry.org For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been reported for the regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org Adapting such methodologies for chlorinated pyridazinamines could offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. organic-chemistry.org The investigation of one-pot synthesis protocols and the use of eco-friendly solvents are also critical areas for future exploration.

| Synthesis Method | Key Advantages | Potential Application for Chlorinated Pyridazinamines |

| Microwave-Assisted Organic Synthesis (MAOS) | Reaction acceleration, increased yields, reduced solvent use. nih.gov | Efficient and rapid synthesis of this compound. |

| Metal-Free Catalysis (e.g., aza-Diels-Alder) | Sustainable, cost-effective, avoids metal contamination. organic-chemistry.org | Regioselective synthesis of functionalized pyridazinamine derivatives. |

| One-Pot Synthesis | Reduced work-up steps, improved efficiency, less waste. | Streamlined production of complex pyridazinamine-based molecules. |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. | Development of environmentally benign synthetic protocols. |

Advanced Mechanistic Elucidation of Selective Functionalization Reactions

The two chlorine atoms on the pyridazine ring of this compound offer distinct opportunities for selective functionalization. Future research should focus on in-depth mechanistic studies to control the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Understanding the electronic and steric factors that govern the substitution at the C3 and C6 positions is crucial for the rational design of synthetic routes to novel derivatives.

Furthermore, the application of modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, to the chlorinated pyridazine core warrants further investigation. researchgate.netrsc.org Mechanistic studies of these reactions, including the elucidation of catalytic cycles and the role of ligands, will enable the development of more efficient and selective methods for introducing a wide range of substituents. rsc.org Advanced computational and experimental techniques, such as in-situ reaction monitoring and kinetic studies, will be invaluable in these endeavors. nih.gov

Integration of Machine Learning and Artificial Intelligence in Pyridazinamine Computational Chemistry

| AI/ML Application | Potential Impact on Pyridazinamine Research |

| QSAR Modeling | Prediction of biological activity and toxicity of derivatives. patsnap.com |

| Generative Molecular Design | Creation of novel pyridazinamine scaffolds with desired properties. mdpi.comdigitellinc.com |

| Synthetic Route Optimization | Prediction of reaction outcomes and optimal conditions. electropages.com |

| Virtual Screening | Rapid identification of potential drug candidates from large libraries. nih.gov |

Exploration of this compound Scaffolds in Emerging Materials Science Applications

Beyond their biological applications, pyridazine-based compounds are being explored for their potential in materials science. researchgate.netliberty.edu The unique electronic properties of the pyridazine ring, combined with the influence of chloro- and amino-substituents, make this compound an interesting candidate for the development of novel organic electronic materials. liberty.eduresearchgate.net

Future research could focus on synthesizing polymers and small molecules incorporating the this compound scaffold for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The chlorine atoms can be used to tune the electronic properties and intermolecular interactions of the resulting materials. researchgate.netresearchgate.netrsc.org The investigation of their photophysical and charge-transport properties will be crucial in assessing their potential in these emerging technologies.

Uncovering Novel Molecular Target Interactions through Mechanistic and Structural Biology Studies

The pyridazine ring is recognized for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for drug-target binding. researchgate.netnih.gov Future research should aim to uncover the specific molecular targets of this compound and its derivatives through a combination of mechanistic and structural biology studies.